

"physicochemical properties of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Cat. No.:	B1376266

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the triazolopyridine class, this molecule serves as a crucial scaffold for synthesizing compounds with potential therapeutic activities, particularly in targeting the central nervous system.[3] This document details the compound's molecular identity, spectroscopic profile, and core physicochemical characteristics. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed experimental protocols to facilitate further investigation and application of this versatile intermediate.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a fused bicyclic heteroaromatic system, where a triazole ring is fused to a pyridine ring. The bromine atom at position 8 and the methyl group at position 3 are key substituents that modulate its electronic and steric properties, thereby influencing its biological activity and synthetic utility.

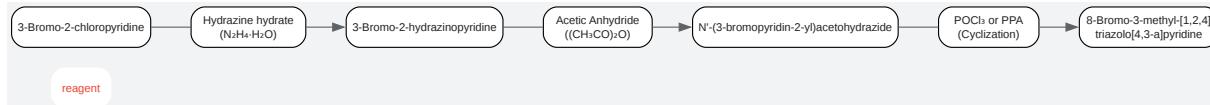
Chemical Structure

The unambiguous structure is paramount for understanding its reactivity and interactions.

Caption: 2D structure of 8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.

Key Identifiers

A summary of essential identifiers for database retrieval and regulatory purposes is provided below.


Identifier	Value	Source
CAS Number	54230-90-9	[2] [4]
Molecular Formula	C ₇ H ₆ BrN ₃	[3] [4]
Molecular Weight	212.05 g/mol	[3] [4]
IUPAC Name	8-bromo-3-methyl-[1] [2]triazolo[4,3-a]pyridine	N/A
InChI	InChI=1S/C7H6BrN3/c1-5-10- 11-7-4-2-3-6(8)9-7-5/h2- 4H,1H3	N/A
InChIKey	Not Available	N/A
SMILES	CC1=NN=C2N1C=CC=C2Br	N/A

Synthesis and Characterization Workflow

The synthesis of this scaffold is a critical first step for any research endeavor. The following section outlines a representative synthetic approach and the subsequent analytical methods for structural confirmation.

Proposed Synthesis Pathway

The synthesis of the[1][2]triazolo[4,3-a]pyridine core typically involves the cyclization of a 2-hydrazinopyridine derivative. For the target molecule, this involves the reaction of 3-bromo-2-hydrazinopyridine with an acetylating agent, followed by oxidative cyclization.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

- Step 1: Hydrazine Substitution: To a solution of 3-bromo-2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
- Step 2: Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Step 3: Isolation of Intermediate: Cool the reaction mixture, and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer containing 3-bromo-2-hydrazinopyridine is dried over anhydrous sodium sulfate and concentrated.
- Step 4: Acetylation: Dissolve the crude hydrazinopyridine intermediate in pyridine or a similar basic solvent. Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise.
- Step 5: Cyclization: After stirring for several hours, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Heat the mixture to facilitate the ring-closing reaction.
- Step 6: Purification: Upon completion, quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is

collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography.

Spectroscopic and Physicochemical Profile

A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the molecular structure. While experimental spectra for this specific molecule are not widely published, data for closely related analogs allow for reliable prediction.[\[5\]](#)

Technique	Expected Observations
¹ H NMR	Aromatic protons on the pyridine ring (doublets and triplets between δ 7.0-8.5 ppm). A singlet for the methyl group protons around δ 2.5 ppm.
¹³ C NMR	Resonances for aromatic carbons (δ 110-150 ppm), the methyl carbon (δ ~15-20 ppm), and carbons of the triazole ring.
Mass Spec (ESI-MS)	A molecular ion peak $[M+H]^+$ at m/z corresponding to the compound's molecular weight (212.05), showing a characteristic isotopic pattern for a monobrominated compound.
IR Spectroscopy	C-H stretching (aromatic and aliphatic), C=N and C=C stretching bands in the 1400-1600 cm^{-1} region, and C-Br stretching in the lower frequency region.

Core Physicochemical Properties

These properties are critical for predicting the compound's behavior in both biological and chemical systems. The values presented are a combination of predicted data and typical

values for this class of compounds.

Property	Value / Range	Significance & Determination Protocol
Physical State	Solid	Purity and handling. Determined by visual inspection.
Density	$1.76 \pm 0.1 \text{ g/cm}^3$ (Predicted) ^[4]	Material characteristic for formulation. Determined via pycnometry.
pKa	2.76 ± 0.50 (Predicted) ^[4]	Predicts ionization at physiological pH. Protocol: Potentiometric titration. Dissolve the compound in a water/methanol mixture and titrate with a standardized acid (e.g., HCl), monitoring the pH to find the inflection point.
Storage Temp.	Room Temperature, dry seal ^[3] ^[4]	Ensures long-term stability. Store in a tightly sealed container in a cool, dry, well-ventilated area.

Conclusion

8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a valuable building block in medicinal chemistry. This guide has consolidated its key identifiers, proposed a robust synthetic pathway, and outlined its core physicochemical and spectroscopic properties. The provided protocols and data serve as a foundational resource for scientists, enabling them to confidently utilize this compound in the design and synthesis of novel molecules with therapeutic potential. The predictive data included herein offer a strong starting point for experimental validation and further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C₆H₄BrN₃ | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromo-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | 54230-90-9 [m.chemicalbook.com]
- 3. 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 4. 8-Bromo-3-Methyl-[1,2,4]triazolo[4,3-a]pyridine Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c] [1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physicochemical properties of 8-Bromo-3-methyl-triazolo[4,3-A]pyridine"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376266#physicochemical-properties-of-8-bromo-3-methyl-triazolo-4-3-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com